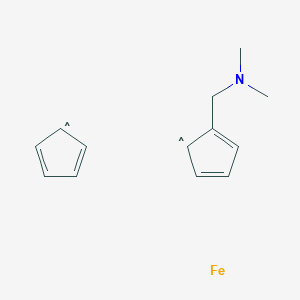

(Dimethylaminomethyl)ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

(Dimethylaminomethyl)ferrocene is typically synthesized by the reaction of ferrocene with formaldehyde and dimethylamine . The reaction can be represented as follows:

(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O

This reaction produces this compound and water as a byproduct . The compound can also be used as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition .

Chemical Reactions Analysis

(Dimethylaminomethyl)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron oxide-based films.

Substitution: The dimethylaminomethyl group can be substituted with other functional groups to form diverse ligands.

Quaternization: The amine group can be quaternized to provide access to many derivatives.

Common reagents and conditions used in these reactions include formaldehyde, dimethylamine, and various oxidizing agents . Major products formed from these reactions include iron oxide films and quaternized derivatives .

Scientific Research Applications

(Dimethylaminomethyl)ferrocene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (Dimethylaminomethyl)ferrocene exerts its effects depends on the specific application. For example, in the preparation of iron oxide films, the compound acts as a precursor that undergoes oxidation to form the desired film . In biological applications, the compound’s dimethylaminomethyl group can interact with molecular targets and pathways, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

(Dimethylaminomethyl)ferrocene is unique due to its dimethylaminomethyl substituent, which imparts specific properties such as increased solubility in organic solvents and stability in air . Similar compounds include:

Ferrocenemethylamine: A derivative of ferrocene with a methylamine substituent.

N,N-Dimethylferrocenylmethylamine: Another derivative with a dimethylaminomethyl group.

These compounds share similar structural features but differ in their substituents, which can affect their chemical and physical properties.

Biological Activity

(Dimethylaminomethyl)ferrocene (DMAMF) is a ferrocene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its organometallic structure, which combines a ferrocene core with a dimethylaminomethyl substituent. This unique structure allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that DMAMF exhibits significant biological activity through several mechanisms:

- Induction of Apoptosis : Studies have shown that DMAMF can induce apoptosis in cancer cells. Specifically, it has been reported to activate the mitochondria-dependent apoptotic pathway in T-cell acute lymphoblastic leukemia (T-ALL) cells. This process involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial membrane integrity and lead to the activation of caspases, ultimately resulting in cell death .

- Cell Cycle Arrest : In addition to inducing apoptosis, DMAMF has been found to cause cell cycle arrest at the G0/G1 phase. This effect is mediated through the PI3K/Akt/mTOR signaling pathway, which regulates cell proliferation. The compound down-regulates key proteins such as CDK6 and Cyclin D1 while up-regulating inhibitors like P21 and P27 .

- Antimicrobial Activity : DMAMF has also demonstrated antibacterial properties. Research indicates that it can inhibit bacterial growth, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Target Cells/Organisms | IC50 Values |

|---|---|---|---|

| Induction of Apoptosis | Mitochondria-dependent pathway | Jurkat T-ALL cells | 0.25 µM |

| Cell Cycle Arrest | PI3K/Akt/mTOR signaling pathway | Jurkat T-ALL cells | Not specified |

| Antibacterial | Disruption of bacterial cell membranes | Various bacterial strains | Not specified |

Case Study: Anticancer Activity in T-ALL

A study focused on DMAMF's effects on T-ALL revealed that it significantly inhibited the proliferation of Jurkat cells, a commonly used model for leukemia research. The compound's ability to induce apoptosis was linked to its capacity to generate ROS and alter mitochondrial dynamics . The study highlighted DMAMF as a promising candidate for further development in leukemia therapies.

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of DMAMF against various bacterial strains. The results showed that DMAMF effectively inhibited growth, suggesting its potential use as an antibacterial agent in clinical settings .

Properties

Molecular Formula |

C13H17FeN |

|---|---|

Molecular Weight |

243.13 g/mol |

InChI |

InChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H; |

InChI Key |

JJJSTEANRWLZBH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.